molecular formula C9H19NO2 B13548919 Methyl 3-aminooctanoate

Methyl 3-aminooctanoate

Cat. No.: B13548919
M. Wt: 173.25 g/mol
InChI Key: HWLRZZKYYCFSKA-UHFFFAOYSA-N
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Description

Methyl 3-aminooctanoate is an organic compound with the molecular formula C9H19NO2. It is an ester derivative of 3-aminooctanoic acid, featuring an amino group (-NH2) and a methyl ester group (-COOCH3) attached to an octane backbone. This compound is of interest in various fields of chemistry and industry due to its unique structural properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

Methyl 3-aminooctanoate can be synthesized through several methods. One common approach involves the esterification of 3-aminooctanoic acid with methanol in the presence of an acid catalyst such as sulfuric acid. The reaction typically proceeds under reflux conditions to ensure complete conversion of the acid to the ester.

Another method involves the direct amination of methyl octanoate using ammonia or an amine source under suitable conditions. This process may require a catalyst and elevated temperatures to achieve a high yield of the desired product.

Industrial Production Methods

On an industrial scale, the production of this compound often involves continuous flow processes to enhance efficiency and yield. The use of fixed-bed reactors and optimized reaction conditions, such as temperature and pressure, can significantly improve the scalability of the synthesis.

Chemical Reactions Analysis

Ester Hydrolysis

Methyl 3-aminooctanoate undergoes hydrolysis to form 3-aminooctanoic acid under acidic or basic conditions. The ester group’s reactivity is central, with potential catalysis by enzymes (e.g., esterases) in biological systems. For example, ester hydrolysis in related compounds like methyl 2-aminooctanoate hydrochloride releases amino acid derivatives.

Nucleophilic Substitution

The amino group (-NH₂) in this compound can act as a nucleophile , participating in reactions with electrophiles (e.g., carbonyl compounds). This is analogous to SAM methylation mechanisms, where nucleophilic attack occurs on electrophilic carbons .

Condensation Reactions

The compound may engage in Michael addition or Claisen-like condensations with α,β-unsaturated carbonyl systems. β-keto esters often undergo such reactions, forming cyclic or acyclic products depending on reaction conditions.

Biochemical Relevance

Amino acid derivatives like this compound are implicated in lipid and amino acid metabolism , as observed in studies on MCT6 transporters . Alterations in amino acid pathways correlate with metabolic diseases, suggesting potential roles in therapeutic research.

Neurochemical Implications

Metabolites related to amino acid pathways (e.g., methionine) influence cerebral cortex structure, highlighting the importance of such compounds in neurodegenerative disease studies .

Reaction Optimization and Yield Prediction

Neural network models like MPNN-Transformer (3.0m) demonstrate utility in predicting reaction yields by analyzing chemical graphs . For this compound, such models could optimize reaction parameters (e.g., temperature, catalysts) by correlating molecular structure with yield outcomes.

Predictive Modeling Insights

ModelR² (Test1–Test12 Datasets)Key Strengths
MPNN-Transformer(3.0m)0.68 (Test7)Stable performance across diverse datasets
MPNN0.30–0.91Variable performance depending on reactant roles

Scientific Research Applications

Methyl 3-aminooctanoate has a wide range of applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential role in biochemical pathways and as a precursor for biologically active compounds.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the production of specialty chemicals, polymers, and as an intermediate in the synthesis of pharmaceuticals.

Mechanism of Action

The mechanism of action of methyl 3-aminooctanoate depends on its specific application. In biological systems, it may interact with enzymes or receptors, modulating their activity. The amino group can form hydrogen bonds or ionic interactions with biological targets, while the ester group can undergo hydrolysis to release the active amino acid.

Comparison with Similar Compounds

Similar Compounds

    Methyl 3-aminocrotonate: Another ester with an amino group, but with a different carbon backbone.

    Methyl 3-aminobutanoate: A shorter-chain analog with similar reactivity.

    Methyl 3-aminopentanoate: An intermediate-length analog with comparable properties.

Uniqueness

Methyl 3-aminooctanoate is unique due to its longer carbon chain, which imparts different physical and chemical properties compared to shorter-chain analogs

Properties

Molecular Formula

C9H19NO2

Molecular Weight

173.25 g/mol

IUPAC Name

methyl 3-aminooctanoate

InChI

InChI=1S/C9H19NO2/c1-3-4-5-6-8(10)7-9(11)12-2/h8H,3-7,10H2,1-2H3

InChI Key

HWLRZZKYYCFSKA-UHFFFAOYSA-N

Canonical SMILES

CCCCCC(CC(=O)OC)N

Origin of Product

United States

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